molecular formula C18H16BrN5O6 B11566754 (3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide

(3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide

Cat. No.: B11566754
M. Wt: 478.3 g/mol
InChI Key: KGSMCCANYWFMNT-SRZZPIQSSA-N
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Description

(3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dinitrophenylacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide typically involves multiple steps, starting with the preparation of the bromophenyl and dinitrophenylacetamido intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include bromine, acetic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with comparable reactivity and applications.

    Diketene: Used in similar synthetic processes and industrial applications.

Uniqueness

What sets (3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16BrN5O6

Molecular Weight

478.3 g/mol

IUPAC Name

(3E)-N-(2-bromophenyl)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C18H16BrN5O6/c1-11(8-17(25)20-15-5-3-2-4-14(15)19)21-22-18(26)9-12-6-7-13(23(27)28)10-16(12)24(29)30/h2-7,10H,8-9H2,1H3,(H,20,25)(H,22,26)/b21-11+

InChI Key

KGSMCCANYWFMNT-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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